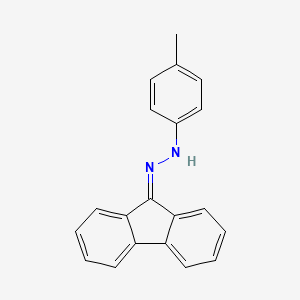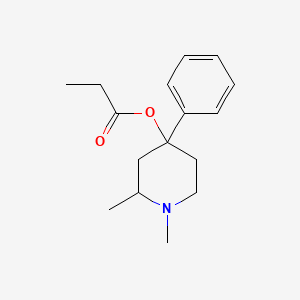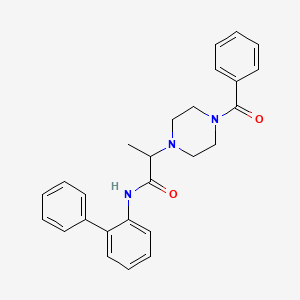
2,2,4-Trihydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-trihydroxybutanoic acid is a hydroxybutyric acid that is butyric acid substituted by hydroxy groups at positions 2, 2 and 4. It has a role as a metabolite. It is a triol and a hydroxybutyric acid. It derives from a butyric acid.
Aplicaciones Científicas De Investigación
Discovery in Plant Response to Stress
A significant discovery regarding 2,2,4-Trihydroxybutanoic acid was its isolation from water-stressed chickpea leaves. This lactone, identified as a new compound, was not found in well-watered plants, indicating a unique response to environmental stress in plants (Ford, 1981).
Role in Biological Production of Malic Acid
Another area of research involves the biological production of malic acid, where 2,2,4-Trihydroxybutanoic acid is considered a key precursor. This research is particularly relevant in the context of sustainable and environmentally friendly production processes in the food, chemical, and pharmaceutical industries (Dai et al., 2018).
Applications in Synthesis of Chiral Compounds
There's also significant interest in the synthesis of chiral compounds, such as amino acids and hydroxy acids, using 2,2,4-Trihydroxybutanoic acid. These compounds are vital in drug development and industrial production. Research in this field focuses on developing efficient and stereoselective synthesis methods (Hernández et al., 2017).
Exploration in Nutritional Regulation
Research also suggests that derivatives of 2,2,4-Trihydroxybutanoic acid may play a role in feeding suppression. This finding could have implications in understanding nutritional regulation and developing potential therapies for conditions like hyperphagia and obesity (Plata-Salamán et al., 1986).
Utilization in Microbial Production and PHA Synthesis
In microbial production, 2,2,4-Trihydroxybutanoic acid is recognized for its role in synthesizing chiral hydroxyalkanoates, a group of polyesters essential in various industrial applications. This research highlights the versatility and economic potential of 2,2,4-Trihydroxybutanoic acid in biotechnology (Chen & Wu, 2005).
Propiedades
Nombre del producto |
2,2,4-Trihydroxybutanoic acid |
|---|---|
Fórmula molecular |
C4H8O5 |
Peso molecular |
136.1 g/mol |
Nombre IUPAC |
2,2,4-trihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O5/c5-2-1-4(8,9)3(6)7/h5,8-9H,1-2H2,(H,6,7) |
Clave InChI |
IASCKZVQSNCRPV-UHFFFAOYSA-N |
SMILES |
C(CO)C(C(=O)O)(O)O |
SMILES canónico |
C(CO)C(C(=O)O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[5-Hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1231431.png)
![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)
![N-[3-(4-methyl-1-piperazinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231439.png)

![1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea](/img/structure/B1231441.png)
![3-[Tris(hydroxymethyl)phosphonio]propanoic acid anion](/img/structure/B1231442.png)


![(11E)-5alpha-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9beta-methanocycloocta[b]pyridin-2(1H)-one](/img/structure/B1231448.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-nitro-4-(1-pyrrolidinylsulfonyl)aniline](/img/structure/B1231450.png)
![[8-Acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1231453.png)

![N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide](/img/structure/B1231458.png)
